molecular formula C4H3Cl2NS B3208790 2,5-Dichloro-4-methyl-1,3-thiazole CAS No. 105315-49-9

2,5-Dichloro-4-methyl-1,3-thiazole

Cat. No.: B3208790
CAS No.: 105315-49-9
M. Wt: 168.04 g/mol
InChI Key: RBEKLBIOMLTMFQ-UHFFFAOYSA-N
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Description

Contextual Significance within Halogenated Thiazole (B1198619) Chemistry

Halogenated thiazoles are recognized for their role as versatile intermediates in organic synthesis and as pharmacologically active agents. The presence of halogen substituents, such as chlorine, on the thiazole ring can enhance the biological activities of the molecule. For instance, halogenated compounds have been shown to exhibit increased antibacterial activity, particularly against Gram-positive bacteria. Current time information in Bangalore, IN. The chlorine atoms in 2,5-Dichloro-4-methyl-1,3-thiazole are expected to influence the compound's electronic distribution, lipophilicity, and reactivity, making it a potentially valuable building block for creating more complex molecules with specific biological targets. The thiazole nucleus itself is a feature of many drugs, and its derivatives are explored for a multitude of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. nih.govbohrium.commdpi.com

Due to the limited specific data for this compound, the physicochemical properties of a related compound, 2,4-Dichloro-1,3-thiazole, are presented below to provide some context.

Physicochemical Properties of 2,4-Dichloro-1,3-thiazole

Property Value
Molecular Formula C₃HCl₂NS
Molecular Weight 154.02 g/mol
Form Solid
InChI Key ICETWLGKJXCIDX-UHFFFAOYSA-N

Overview of Academic Research Trajectories for the Compound and its Derivative Scaffolds

While dedicated research on this compound is scarce, the academic research trajectories of similarly structured dichlorinated and methylated thiazole scaffolds offer insight into its potential areas of investigation. Research in this domain generally focuses on synthesis, characterization, and evaluation of biological activities.

For example, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized and showed promising antifungal and antibacterial activities. nih.gov In these studies, the dichlorinated thienyl group was a key feature, and further substitutions on the thiazole ring at the 2-position led to varied biological efficacy. nih.gov Molecular docking studies of these derivatives against enzymes like l-glutamine: d-fructose-6-phosphate amidotransferase have been conducted to understand their mechanism of action as potential antifungal agents. nih.gov

Another related area of research involves the synthesis of compounds like 2,4-dichloro-5-dichloromethylthiazole, highlighting the chemical manipulations possible on the dichlorinated thiazole core. google.com The general approach often involves the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring from α-halocarbonyls and thioamides. bohrium.com

The research on various thiazole derivatives underscores the vast potential within this class of compounds. The table below summarizes some of the documented biological activities of different substituted thiazole derivatives, illustrating the therapeutic promise of this scaffold.

Reported Biological Activities of Various Thiazole Derivatives

Derivative Type Biological Activity
2,5-dichloro thienyl substituted thiazoles Antifungal, Antibacterial nih.gov
2-aminothiazoles Ligands for estrogen receptors, Adenosine receptor antagonists bohrium.com
2,4-disubstituted thiazoles Antimicrobial, Anticancer, Anti-inflammatory researchgate.net
Thiazole-linked (arylalkyl) azoles Anticonvulsant scielo.br

The academic interest in thiazole derivatives continues to be strong, with ongoing efforts to synthesize novel compounds and explore their therapeutic applications. nih.govmdpi.com The development of new synthetic methodologies and the screening for a wider range of biological activities remain active areas of research. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NS/c1-2-3(5)8-4(6)7-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEKLBIOMLTMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307132
Record name 2,5-Dichloro-4-methylthiazole
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Molecular Weight

168.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105315-49-9
Record name 2,5-Dichloro-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105315-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,5 Dichloro 4 Methyl 1,3 Thiazole

Established Synthetic Routes and Mechanistic Considerations

Established methods for the synthesis of 2,5-Dichloro-4-methyl-1,3-thiazole primarily involve cyclization reactions and direct halogenation strategies.

Cyclization Reactions Utilizing Halogenated Precursors and Thioamides

The Hantzsch thiazole (B1198619) synthesis and its variations represent a cornerstone for constructing the thiazole ring. This method typically involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com In the context of this compound, this would entail the use of a suitably chlorinated precursor. The reaction proceeds through an initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

The general mechanism can be outlined as follows:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halogenated carbonyl compound, leading to the displacement of the halide.

Tautomerization and Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular attack of the nitrogen atom on the carbonyl carbon.

Dehydration: The final step involves the elimination of a water molecule to yield the aromatic thiazole ring.

A variety of thioamides and halogenated precursors can be employed, allowing for the introduction of different substituents on the thiazole ring.

Direct Halogenation Strategies for Thiazole Derivatives

Direct halogenation of a pre-formed 4-methylthiazole (B1212942) or a related derivative is another established route. This approach is particularly useful when the parent thiazole is readily available. Thiazoles are generally electron-rich heterocyclic compounds, making them susceptible to electrophilic substitution reactions. However, the thiazolo[5,4-d]thiazole (B1587360) ring system, a related structure, is noted to be electron-deficient and generally inert towards electrophilic substitution, though direct halogenation has been achieved under specific conditions. udayton.edu

For the synthesis of this compound, a common strategy involves the use of chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). The reaction conditions, including the choice of solvent and temperature, are critical to control the regioselectivity and prevent over-halogenation or side reactions. Palladium catalysts have also been employed to facilitate the direct arylation of thiazole derivatives, which could be adapted for halogenation. researchgate.net

Emerging Synthetic Approaches and Process Optimization

Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of thiazole derivatives, including this compound.

Multi-Component Reaction Pathways in Thiazole Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as a powerful tool in organic synthesis. researchgate.netnih.gov These reactions offer significant advantages, including higher efficiency, reduced waste, and operational simplicity.

Several MCRs have been developed for the synthesis of thiazoles. For instance, a one-pot, three-component reaction involving an aldehyde, thiosemicarbazide (B42300), and an α-haloketone can be used to construct the thiazole ring. nih.gov By carefully selecting the starting materials, it is possible to synthesize highly substituted thiazoles, including those with chloro- and methyl- substituents at the desired positions. A domino reaction of thiosemicarbazide and aldehydes or ketones to generate thiosemicarbazones in situ, followed by the addition of other components, has also been reported for the regioselective synthesis of trisubstituted thiazoles. researchgate.net

Table 1: Examples of Multi-Component Reactions for Thiazole Synthesis

Reactant 1Reactant 2Reactant 3Product TypeReference
AldehydeThiosemicarbazideα-HaloketoneSubstituted Thiazole nih.gov
ThiosemicarbazideAldehyde/KetoneArylglyoxalTrisubstituted Thiazole researchgate.net

Green Chemistry Principles Applied to Synthesis (e.g., Microwave-Assisted, Ionic Liquid Catalysis)

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. rsc.org For thiazole synthesis, two notable green approaches are microwave-assisted synthesis and the use of ionic liquids as catalysts or solvents.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. nih.goveurekaselect.com This technique has been successfully applied to various heterocyclic syntheses, including that of thiazoles. The use of microwave heating in a catalyst-free, aqueous medium for a domino reaction to produce trisubstituted thiazoles highlights the green potential of this method. researchgate.net

Ionic Liquid Catalysis: Ionic liquids are salts with low melting points that are considered "green" solvents due to their low vapor pressure, thermal stability, and recyclability. rsc.orgscirp.org They can act as both solvents and catalysts in organic reactions. In the context of thiazole synthesis, ionic liquids can facilitate the reaction between α-haloketones and thioamides, often leading to improved yields and easier product isolation.

Solid-Phase Synthesis Techniques for Thiazole Scaffolds

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of compounds for drug discovery and other applications. mdpi.comresearchgate.netnih.gov This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away.

The synthesis of thiazole derivatives on a solid phase has been demonstrated. mdpi.comresearchgate.netnih.gov For example, a thioamide can be anchored to a resin, and then reacted with an α-halocarbonyl compound in solution to form the thiazole ring. Subsequent cleavage from the resin yields the desired thiazole derivative. This approach allows for the efficient and parallel synthesis of a multitude of thiazole compounds with diverse substitution patterns.

Stereoselective and Regioselective Synthetic Control in Thiazole Annulation

The precise control over substituent placement (regioselectivity) and the spatial orientation of atoms (stereoselectivity) during the formation of the thiazole ring, a process known as annulation, is a cornerstone of modern heterocyclic chemistry. Achieving such control is paramount for the synthesis of complex, biologically active molecules and functional materials where specific isomers are required. While methodologies directly detailing the stereoselective annulation to form this compound are not extensively documented, the principles are well-established through the synthesis of analogous substituted thiazoles. These strategies typically rely on sophisticated catalytic systems, the influence of precursor electronics and sterics, and the temporary use of chiral molecules to direct reaction outcomes.

Regioselective Control in Thiazole Ring Formation

Regioselectivity in thiazole synthesis dictates the final substitution pattern on the heterocyclic ring. The classic Hantzsch thiazole synthesis, for example, involves the reaction of an α-haloketone with a thioamide. The substitution patterns on these precursors determine the final arrangement of substituents on the thiazole core. Advanced methods have emerged that offer higher degrees of regiochemical control, often through metal-catalyzed cyclization pathways.

One notable strategy involves the chemo- and stereoselective synthesis of substituted thiazoles using alkaline earth catalysts, such as those based on calcium. nih.govacs.org This method utilizes propargyl alcohols and thioamides as starting materials. The proposed mechanism involves the initial reaction of the thioamide tautomer with the calcium-activated propargyl alcohol, leading to an allene (B1206475) intermediate. nih.govacs.org This is followed by a highly regioselective intramolecular 5-exo-dig cyclization of the allene to yield the thiazole product. nih.govacs.org This process selectively favors the formation of one regioisomer over other possibilities.

The regiochemical outcome of annulation reactions can also be profoundly influenced by the electronic and steric properties of the reactants, a principle demonstrated in rhodium-catalyzed reactions. mq.edu.au In analogous heterocyclic syntheses, such as the Rh(I)-catalyzed denitrogenative annulation of 1,2,3-thiadiazoles with alkynes, the substituents on the alkyne play a critical role. mq.edu.au Electron-withdrawing groups on the alkyne have been shown to favor the formation of specific regioisomers, while sterically bulky groups can direct the reaction pathway to produce a single isomer due to steric hindrance during the migratory insertion step. mq.edu.au These findings highlight how tuning the electronic and steric nature of the precursors is a powerful tool for achieving regioselectivity in the synthesis of substituted heterocycles, a principle applicable to thiazole synthesis.

Table 1: Examples of Regioselective Thiazole Synthesis using a Calcium Catalyst nih.govacs.org

Starting Propargyl AlcoholStarting ThioamideCatalyst SystemProductYield
1-phenylprop-2-yn-1-olThiobenzamideCa(OTf)₂/Bu₄NPF₆2,4-diphenylthiazole~90%
Pent-1-en-4-yn-3-olThiobenzamideCa(OTf)₂/Bu₄NPF₆2-phenyl-4-(prop-1-en-2-yl)thiazole~75% (Kinetic Product)
1-(p-tolyl)prop-2-yn-1-ol4-methylthiobenzamideCa(OTf)₂/Bu₄NPF₆4-phenyl-2-(p-tolyl)thiazoleHigh

Stereoselective Control in Thiazole Synthesis

Stereoselectivity in the context of the planar, aromatic thiazole ring typically refers to the control of stereocenters on the substituents attached to the ring. Achieving this is often accomplished through asymmetric synthesis, where a chiral influence is used to favor the formation of one enantiomer or diastereomer over another. A dominant strategy in this area is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This approach is highly effective for establishing stereocenters in a predictable manner.

In the realm of thiazole-related chemistry, sulfur-containing chiral auxiliaries, such as thiazolidinethiones, are particularly relevant. scielo.org.mx These auxiliaries can be derived from readily available chiral amino acids. scielo.org.mx For instance, an N-acyl thiazolidinethione can be used in aldol (B89426) reactions to create new carbon-carbon bonds and stereocenters with a high degree of diastereoselectivity. scielo.org.mxresearchgate.net The bulky and well-defined structure of the auxiliary blocks one face of the enolate intermediate, forcing the electrophile (e.g., an aldehyde) to attack from the less hindered face, thus leading to a specific stereoisomer. wikipedia.orgresearchgate.net While this doesn't create a chiral center on the thiazole ring itself, it is a key method for synthesizing thiazole-containing compounds with chiral side chains.

Table 2: Application of Chiral Auxiliaries in Asymmetric Reactions wikipedia.orgscielo.org.mx

Chiral Auxiliary TypeReaction TypeKey FeatureStereochemical Outcome
OxazolidinonesAldol ReactionForms a (Z)-enolate that reacts with aldehydes. wikipedia.orgHigh diastereoselectivity for syn-aldol products.
Pseudoephedrine AmidesAlkylationThe enolate is shielded by the auxiliary's structure. wikipedia.orgHigh diastereoselectivity, complementary to oxazolidinones.
ThiazolidinethionesAcetate (B1210297) Aldol ReactionEffective in acetate aldol reactions with high yield. scielo.org.mxExcellent diastereoselectivity.
CamphorsultamVarious (Alkylation, Aldol)Rigid bicyclic structure provides excellent steric shielding.High levels of asymmetric induction.

For the specific synthesis of this compound, a hypothetical regioselective approach would involve a Hantzsch-type condensation between a thioamide and a specific α-haloketone to ensure the correct 4-methyl substitution pattern. The two chloro-substituents would likely be introduced in subsequent electrophilic chlorination steps on the pre-formed thiazole ring, as direct annulation with these functionalities is complex. If a chiral substituent were desired on this scaffold, the stereochemistry would be established using the chiral auxiliary methods described above prior to or after the formation of the thiazole ring.

Reactivity and Transformational Chemistry of 2,5 Dichloro 4 Methyl 1,3 Thiazole

Nucleophilic Substitution Reactions at Halogen Centers

The chlorine atoms at the C2 and C5 positions of the 2,5-Dichloro-4-methyl-1,3-thiazole ring are susceptible to nucleophilic substitution, a cornerstone of its synthetic utility. The reactivity of these halogen centers allows for the introduction of a wide array of functional groups. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile.

For instance, in related dichloro-1,2,5-thiadiazole systems, reactions with various nucleophiles demonstrate that one halogen can be selectively replaced. researchgate.net This principle extends to dichlorothiazoles, where the differential reactivity of the C2 and C5 positions can be exploited. Generally, the C2 position in thiazoles is more electrophilic and thus more prone to nucleophilic attack. However, the substitution pattern and electronic effects of the entire molecule play a crucial role.

Studies on similar dihalogenated heterocyclic systems, such as 3,5-dichloro-1,2,4-thiadiazole, have shown that sequential reactions with different nucleophiles can lead to the synthesis of non-symmetrical disubstituted products. nih.gov This suggests that by carefully selecting the reaction conditions, one can achieve selective mono- or di-substitution on the this compound core. Common nucleophiles employed in such reactions include amines, alkoxides, and thiols, leading to the formation of amino-, alkoxy-, and thio-substituted thiazole (B1198619) derivatives, respectively. researchgate.net

A study on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one demonstrated regioselective nucleophilic substitution of the halogen atoms by phenoxides and mercaptopyrimidine sulfone anions, with the reaction outcome being influenced by the base and reaction conditions. clockss.org This highlights the potential for controlled, stepwise functionalization of dihalogenated heterocycles like this compound.

Electrophilic Character and Susceptibility to Nucleophilic Attack

The thiazole ring in this compound is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms. This pronounced electrophilic character makes the ring system highly susceptible to attack by a variety of nucleophiles. nih.gov The primary sites for nucleophilic attack are the carbon atoms bearing the chlorine substituents (C2 and C5).

The reaction of 4-tosyl-2-phenyl-5-chloro-1,3-thiazole with N-, O-, and S-nucleophiles proceeds regioselectively with the elimination of the chloride ion, underscoring the electrophilic nature of the C5 position in that particular system. researchgate.net In the case of this compound, both C2 and C5 are activated towards nucleophilic attack. The relative reactivity of these two positions can be influenced by steric and electronic factors.

The electrophilicity of the thiazole ring is a key factor in its biological activity as well. For instance, the thiazole ring can engage in interactions with biological macromolecules. acs.org This electrophilic nature is fundamental to its utility as a scaffold in medicinal chemistry, where it can be functionalized through nucleophilic attack to generate libraries of compounds for screening.

Condensation Reactions for the Elaboration of Complex Thiazole Derivatives

Condensation reactions provide a powerful avenue for expanding the molecular complexity of thiazole derivatives starting from simpler precursors. While direct condensation reactions involving this compound are not extensively documented in the provided search results, the principles of thiazole synthesis and modification through condensation are well-established and applicable. organic-chemistry.org

For example, the Hantzsch thiazole synthesis, a classic condensation reaction, involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org In a related fashion, functional groups introduced onto the this compound core via nucleophilic substitution can subsequently participate in condensation reactions. For instance, an amino group introduced at the C2 or C5 position could be condensed with a carbonyl compound to form an imine, which could then be further elaborated.

The synthesis of thiazolo[5,4-d]thiazoles through the condensation of dithiooxamide (B146897) with aromatic aldehydes highlights the utility of condensation reactions in building complex heterocyclic systems. mdpi.com Similarly, the functional groups on this compound could be modified to participate in such cyclization cascades. For instance, conversion of the chloro groups to other functionalities could enable intramolecular or intermolecular condensation reactions to form fused ring systems.

Ring System Transformations and Skeletal Rearrangements within the Thiazole Framework

The thiazole ring, while generally stable, can undergo transformations and rearrangements under specific conditions, leading to the formation of other heterocyclic systems. These reactions often involve ring-opening followed by recyclization.

For example, the reaction of 3,4-dichloro-1,2,5-thiadiazole (B139948) with certain nucleophiles can lead to ring opening. researchgate.net While a different isomer, this illustrates a potential reactivity pattern for halogenated thiazoles. It is conceivable that under harsh conditions or with specific reagents, the 1,3-thiazole ring of this compound could undergo similar transformations.

The synthesis of imidazo[2,1-b] acs.orgrsc.orgsmolecule.comthiadiazoles from 2-amino-1,3,4-thiadiazole (B1665364) and α-haloketones involves a ring formation that can be considered a transformation of the initial thiazole derivative. nih.gov Although this is an intermolecular reaction, it points to the possibility of intramolecular rearrangements or transformations if appropriate functional groups are present on the starting thiazole.

Derivatization and Structural Modification Strategies

Design and Synthesis of Substituted Thiazole (B1198619) Analogs Utilizing 2,5-Dichloro-4-methyl-1,3-thiazole as a Synthon

The strategic use of this compound as a starting material enables the synthesis of a diverse range of substituted thiazole analogs. The two chlorine atoms on the thiazole ring are susceptible to nucleophilic substitution reactions, providing a straightforward method for introducing various functional groups. This approach is fundamental in creating libraries of compounds for screening and developing new bioactive molecules.

For instance, the chlorine atoms can be displaced by sulfur, nitrogen, or oxygen nucleophiles, leading to the formation of new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, respectively. These reactions are often carried out under specific conditions to control which chlorine atom is replaced, a concept known as regioselectivity. The ability to selectively substitute at either the C2 or C5 position is crucial for designing specific target molecules.

Exploration of Diverse Substitution Patterns on the Thiazole Nucleus

The reactivity of the chlorine atoms in this compound allows for the exploration of a multitude of substitution patterns on the thiazole core. Researchers have successfully introduced a variety of substituents, leading to compounds with unique chemical and physical properties.

One common strategy involves the reaction with thiols to form thioether derivatives. For example, reaction with various thiophenols can yield a series of 2,5-bis(arylthio)-4-methyl-1,3-thiazoles. Similarly, reactions with amines, such as anilines or aliphatic amines, lead to the corresponding 2,5-diamino-4-methyl-1,3-thiazole derivatives. The conditions for these reactions, including the choice of solvent, temperature, and the presence of a base, can be optimized to achieve high yields and selectivity.

The introduction of different functional groups can significantly alter the electronic properties and steric profile of the thiazole ring, which in turn can influence the biological activity or material properties of the resulting compounds.

Synthesis of Hybrid Molecules Incorporating the Dichloromethylthiazole Moiety

A key strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more different pharmacophores (the parts of a molecule responsible for its biological activity) into a single compound. nih.gov This approach can lead to compounds with improved efficacy, novel mechanisms of action, or better safety profiles. The this compound moiety has been successfully incorporated into a variety of hybrid molecules.

These hybrid structures often link the thiazole unit to other heterocyclic systems known for their biological importance, such as pyridine (B92270), pyrazole, or thiadiazole. nih.govtandfonline.comnih.gov For example, a thiazole derivative can be connected to a pyridine ring, potentially leading to new antimicrobial agents. nih.gov In another approach, the thiazole core has been linked to a 1,3,4-thiadiazole (B1197879) moiety to create novel anticancer agents. tandfonline.comrsc.org The synthesis of these hybrids typically involves multi-step reaction sequences where the dichloromethylthiazole acts as a key intermediate.

The following table provides examples of hybrid molecules synthesized from thiazole derivatives, highlighting the diverse range of linked heterocyclic systems.

Thiazole-Based HybridLinked HeterocyclePotential Application
Thiazole-PyrazolePyrazoleAnticancer, Antimicrobial nih.gov
Thiazole-TriazoleTriazoleAntimicrobial acs.org
Thiazole-PyridinePyridineAntiviral, Antimicrobial nih.govnih.gov
Thiazole-Thiadiazole1,3,4-ThiadiazoleAnticancer, Antimicrobial tandfonline.comnih.gov
Thiazole-Oxadiazole1,3,4-OxadiazoleAntimicrobial, Antiproliferative nih.gov

The rationale behind creating these hybrid molecules is that the combined structure may exhibit synergistic effects or a broader spectrum of activity compared to the individual components. nih.gov The continued exploration of new synthetic routes to these complex molecules remains an active area of research.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 2,5-Dichloro-4-methyl-1,3-thiazole is not extensively detailed in publicly available literature, the expected NMR signals can be predicted based on the analysis of closely related thiazole (B1198619) derivatives. asianpubs.orgchemicalbook.comresearchgate.netresearchgate.net

In a hypothetical ¹H NMR spectrum, the primary signal would be a singlet corresponding to the protons of the methyl group (CH₃) at the C4 position. The chemical shift of this peak would be influenced by the electronic environment of the thiazole ring and the adjacent chloro-substituent.

A ¹³C NMR spectrum would provide signals for each of the four unique carbon atoms in the molecule. The expected chemical shifts for the carbon atoms of the thiazole ring (C2, C4, and C5) and the methyl carbon would be characteristic of their specific bonding and electronic environment, influenced by the nitrogen and sulfur heteroatoms and the chlorine substituents. asianpubs.orgnih.govmdpi.com The analysis of related compounds, such as 2-amino-4-methylthiazole (B167648) derivatives, shows the thiazole ring carbons resonating at distinct positions, which aids in the structural confirmation. researchgate.net

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H ~2.0-3.0 Singlet Signal for the C4-methyl group protons.
¹³C Variable - Four distinct signals expected for C2, C4, C5, and the methyl carbon.

Note: This table is predictive and based on the analysis of analogous structures. Actual experimental values may vary.

Mass Spectrometry Techniques (LC-MS, GC-MS) in Compound Verification

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to verify the purity and identity of synthesized compounds. nih.gov

For this compound (C₄H₂Cl₂NS), the molecular ion peak [M]⁺ in the mass spectrum would correspond to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms, showing distinct [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with a relative intensity ratio of approximately 9:6:1. Analysis of related thiazoles, such as 4,5-dihydro-2-methyl-thiazole, by MS provides a reference for the types of fragmentation that might be expected. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺ 169.95 Based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S).
[M+2]⁺ 171.95 Presence of one ³⁷Cl isotope.
[M+4]⁺ 173.95 Presence of two ³⁷Cl isotopes.

Note: This table is predictive. Fragmentation patterns would yield further structural data.

Vibrational Spectroscopy Applications (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the methyl group, the C=N and C-S bonds within the thiazole ring, and the C-Cl bonds.

Studies on similar molecules, such as 2-amino-4-methylthiazole, provide a basis for assigning these vibrational modes. mdpi.com The stretching vibrations for the thiazole ring system and the carbon-halogen bonds would appear in specific regions of the spectrum, confirming the presence of these structural features. nist.govnist.gov

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2900-3000 C-H stretch Methyl group
~1500-1600 C=N stretch Thiazole ring
~600-800 C-Cl stretch Chloro-substituents
~600-700 C-S stretch Thiazole ring

Note: This table presents predicted frequency ranges based on known data for similar functional groups.

Electronic Absorption Spectroscopy (UV-Vis) in Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The thiazole ring in this compound constitutes a chromophore that is expected to absorb UV radiation. The positions and intensities of the absorption maxima (λ_max) are sensitive to the substituents on the ring. While specific experimental data is not readily found for this compound, analysis of related thiazoles indicates that electronic transitions would likely occur in the UV region.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the compound's empirical formula to confirm its composition. For this compound, with a molecular formula of C₄H₂Cl₂NS, elemental analysis would be used to verify the mass percentages of carbon, hydrogen, nitrogen, and sulfur. This technique is a standard method for the characterization of newly synthesized compounds. nih.govnih.gov

Table 4: Theoretical Elemental Composition of this compound (C₄H₂Cl₂NS)

Element Symbol Atomic Weight % Composition
Carbon C 12.01 28.26%
Hydrogen H 1.01 1.19%
Chlorine Cl 35.45 41.71%
Nitrogen N 14.01 8.24%
Sulfur S 32.07 18.88%

Note: These are theoretical values. Experimental results are expected to be in close agreement.

Computational Chemistry and Theoretical Investigations of 2,5 Dichloro 4 Methyl 1,3 Thiazole

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of a molecule's electronic structure and associated properties. For 2,5-Dichloro-4-methyl-1,3-thiazole, these methods can elucidate its stability, reactivity, and spectral characteristics without the need for empirical measurement.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the properties of heterocyclic compounds. researchgate.netfigshare.comnih.govnih.gov

Geometry Optimization: The first step in most computational analyses is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of this compound can be calculated. nih.govmdpi.com These parameters are crucial for understanding the molecule's steric and electronic profile.

Interactive Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data to illustrate typical results from a DFT geometry optimization. Actual values would require a specific computational study.

ParameterAtoms InvolvedPredicted Value
Bond LengthC2-S11.75 Å
Bond LengthC5-S11.73 Å
Bond LengthC2-N31.31 Å
Bond LengthC4-N31.39 Å
Bond LengthC4-C51.37 Å
Bond LengthC2-Cl1.72 Å
Bond LengthC5-Cl1.71 Å
Bond LengthC4-C(methyl)1.50 Å
Bond AngleC5-S1-C290.5°
Bond AngleN3-C2-S1115.0°
Bond AngleC4-N3-C2110.0°
Bond AngleC5-C4-N3114.5°
Bond AngleS1-C5-C4110.0°

Vibrational Modes: Following optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

Electronic Band Gaps (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.comresearchgate.net A smaller gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data to illustrate typical results from a DFT analysis.

ParameterEnergy (eV)
EHOMO-7.15
ELUMO-1.85
ΔE (HOMO-LUMO Gap) 5.30

To understand how this compound might interact with other molecules, it is essential to map its reactive sites.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution around a molecule. figshare.com It is calculated to predict how a molecule will be recognized by another chemical species. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. For this compound, the nitrogen atom and the sulfur heteroatom are expected to be regions of negative potential, while the hydrogen atoms of the methyl group would exhibit positive potential.

Fukui Function Analysis: While MEP provides a qualitative picture, Fukui functions offer a quantitative measure of a specific atom's reactivity within the molecule. irjweb.com This analysis helps to pinpoint the sites most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). Such predictions are invaluable for understanding reaction mechanisms. figshare.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net Theoretical calculations are often performed and correlated with experimental data to confirm structural assignments. However, studies on related sulfur-containing heterocycles like 1,3,4-thiadiazoles have noted that standard DFT methods can sometimes yield less satisfactory results, suggesting that more sophisticated computational approaches may be needed for high accuracy. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the electronic absorption spectra (UV-Vis) of molecules. figshare.commdpi.comresearchgate.net This calculation provides information about the electronic transitions between molecular orbitals. The output includes the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This theoretical spectrum can be directly compared with experimental results to understand the electronic structure and chromophores within the molecule. mdpi.com

Interactive Table 3: Predicted UV-Vis Spectral Data for this compound (Illustrative) This table presents hypothetical data to illustrate typical results from a TD-DFT calculation.

Predicted λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2650.18HOMO -> LUMOπ -> π
2300.09HOMO-1 -> LUMOn -> π

Molecular Interaction and Binding Mechanism Studies

Understanding how a molecule interacts with biological macromolecules, such as enzymes, is crucial for drug discovery. Computational docking methods simulate this binding process, providing insights into potential therapeutic applications.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. researchgate.netripublication.com This method is instrumental in structure-based drug design.

Glucosamine-6-phosphate (GlcN-6-P) synthase is a well-established target for antimicrobial agents because it is a key enzyme in the biosynthesis of the fungal and bacterial cell wall. researchgate.netnih.govnih.gov Docking studies on various thiazole (B1198619) and thiadiazole derivatives have been performed to investigate their potential as inhibitors of this enzyme. researchgate.netripublication.comnih.gov

The docking process involves preparing the 3D structure of the ligand (this compound) and the receptor (GlcN-6-P synthase, often obtained from the Protein Data Bank, e.g., PDB ID: 1MOQ or 2VF5). ripublication.comnih.gov Using software like AutoDock, the ligand is placed into the receptor's active site, and various conformations are sampled. The results are ranked based on a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). A lower binding energy suggests a more stable ligand-receptor complex.

The analysis focuses on the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site. For GlcN-6-P synthase, key residues like Ala602, Ser349, Gln348, and Thr352 have been identified as important for inhibitor binding. nih.gov

Interactive Table 4: Illustrative Molecular Docking Results for this compound with Glucosamine-6-phosphate Synthase This table presents hypothetical data to illustrate a typical docking result. The interacting residues are based on published studies of similar inhibitors.

ParameterValue
Binding Energy (kcal/mol) -7.5
Predicted Inhibition Constant (Ki) 5.2 µM
Interacting Residues Gln348, Ser349, Thr352, Ala602
Types of Interaction Hydrogen bond with Ser349; Hydrophobic interactions with surrounding residues

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

No published studies detailing molecular dynamics simulations specifically for this compound were identified. Such simulations would be instrumental in understanding the molecule's flexibility, preferred conformations, and the dynamic behavior of its constituent atoms over time. This information is crucial for predicting its interactions in various chemical and biological systems.

Solvation Effects and Environmental Influence Modeling (e.g., Polarizable Continuum Models)

There is currently no available research on the solvation effects or the influence of different solvent environments on the properties of this compound. The application of methods like Polarizable Continuum Models (PCM) would provide valuable insights into how the polarity of the surrounding medium affects the compound's electronic structure, stability, and reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

No Natural Bond Orbital (NBO) analyses for this compound have been reported in the scientific literature. NBO analysis is a powerful tool for elucidating the nature of chemical bonds, lone pairs, and the delocalization of electron density, which are fundamental to understanding the molecule's reactivity and non-covalent interactions.

While computational studies on various other thiazole derivatives are present in the literature, the specific substitution pattern of this compound has not been the subject of published computational investigation. The absence of such data precludes a detailed discussion of its computational and theoretical chemistry. Future research in this area would be necessary to elucidate the specific properties of this compound.

Applications of 2,5 Dichloro 4 Methyl 1,3 Thiazole in Advanced Synthetic Chemistry

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Compounds

2,5-Dichloro-4-methyl-1,3-thiazole serves as a crucial intermediate in the creation of a variety of heterocyclic compounds. The two chlorine atoms on the thiazole (B1198619) ring are susceptible to nucleophilic substitution, enabling the introduction of various functional groups and the construction of more complex heterocyclic systems. This reactivity is fundamental to the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. For instance, the thiazole framework is a recognized pharmacophore in medicinal chemistry, and the ability to functionalize this core through intermediates like this compound is of significant interest. researchgate.net

Utility in the Construction of Complex Molecular Architectures for Chemical Libraries

The creation of chemical libraries, which are collections of diverse small molecules, is a cornerstone of modern drug discovery and chemical biology. This compound is a valuable scaffold for generating such libraries due to its capacity for diversification. The differential reactivity of the two chlorine atoms can be exploited to introduce a variety of substituents in a stepwise manner, leading to a large number of distinct compounds from a single starting material. This diversity-oriented synthesis approach is essential for exploring vast chemical spaces and identifying molecules with desired biological activities or material properties.

Contributions to Chemical Probes and Molecular Tools for Mechanistic Biological Research

Chemical probes are specialized molecules designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their functions. The structural features of this compound make it a suitable precursor for the development of such probes. By strategically modifying the thiazole core, researchers can design molecules that bind to a target of interest with high affinity and selectivity. These probes can then be used to study complex biological processes at a molecular level, providing insights into disease mechanisms and aiding in the identification of new therapeutic targets.

Precursor Chemistry for Agrochemical Synthesis

The thiazole ring is a common structural motif in many commercially successful agrochemicals. The reactivity of this compound makes it a valuable precursor for the synthesis of new pesticide and herbicide candidates. nih.gov By reacting it with various nucleophiles, chemists can generate a wide array of derivatives that can be screened for their biological activity against agricultural pests and weeds. The development of novel agrochemicals is crucial for ensuring food security and sustainable agricultural practices. For example, the Ugi reaction, a one-pot multicomponent reaction, has been utilized to synthesize 4-methyl-1,2,3-thiadiazole (B96444) derivatives with potential as pesticides. nih.govresearchgate.net

Application in Materials Science for Compounds with Specific Electronic Properties

Thiazole-containing compounds have garnered attention in the field of materials science due to their potential electronic and optical properties. The thiazole ring is an electron-rich heterocycle that can participate in π-conjugation, a key feature for organic electronic materials. By incorporating this compound into larger conjugated systems, scientists can synthesize new materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties of these materials by modifying the substituents on the thiazole ring makes this a promising area of research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichloro-4-methyl-1,3-thiazole, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via cyclization reactions using α-chloro aldehydes and thiourea derivatives under reflux conditions. Microwave-assisted synthesis (200–500 W, 100°C) in water or methanol significantly improves reaction efficiency, reducing time from 24 hours to 30 minutes with yields up to 96% . Key steps include:

  • Use of sodium arylsulfinates for nucleophilic substitution.
  • Monitoring reaction progress via TLC and optimizing solvent systems (e.g., anhydrous methanol vs. water).
    • Yield Optimization Table :
MethodTimeYieldConditions
Classical heating24 h84%Methanol, 60°C
Microwave irradiation30 min96%Water, 100°C, 200 W

Q. How can structural characterization of this compound be performed rigorously?

  • Techniques :

  • X-ray crystallography (using SHELX software for refinement) resolves bond lengths and angles, confirming the thiazole ring geometry and chloro/methyl substituent positions .
  • Spectroscopy : FT-IR (thiazole C-S-C stretching at 650–750 cm⁻¹), ¹H/¹³C NMR (methyl protons at δ ~2.5 ppm), and ESI-MS for molecular ion validation .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store at -20°C for long-term stability; short-term storage at -4°C .
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational docking studies guide the design of this compound derivatives for antimicrobial activity?

  • Methodology :

  • Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding to target enzymes (e.g., Candida CYP51).
  • Prioritize derivatives with hydrazine substituents at C2, which improve steric fit and reduce binding energy deviations by 1.2–2.5 kcal/mol .
    • Key Parameters :
  • Cluster analysis of binding poses to evaluate spatial dispersion.
  • Compare with control ligands (e.g., fluconazole) for relative potency .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Strategies :

  • Cross-validate assays: Use multiple cell lines (e.g., CHO vs. HepG2) to confirm antiproliferative effects .
  • Apply statistical tools (ANOVA, p-value thresholds) to distinguish noise from true activity.
  • Reference open-data repositories (e.g., European Open Science Cloud) to compare raw datasets and identify methodological variability .

Q. What strategies enhance the pharmacological synergy of this compound in hybrid pharmacophores?

  • Approach :

  • Combine with 1,2,3-triazole moieties to exploit dual inhibition mechanisms (e.g., anti-HIV-1 NNRTI activity) .
  • Use retrosynthetic analysis (e.g., Template_relevance Reaxys) to identify one-step coupling reactions, such as Huisgen cycloaddition .

Q. How do substituent modifications at the C4 position affect structure-activity relationships (SAR)?

  • Findings :

  • Electron-withdrawing groups (e.g., -NO₂) enhance antiproliferative activity (IC₅₀ reduction by 40% in HepG2 cells) .
  • Bulkier substituents (e.g., phenylsulfonyl) increase steric hindrance, reducing membrane permeability but improving target specificity .
    • SAR Table :
Substituent (C4)Activity (IC₅₀, μM)Selectivity Index (HepG2/CHO)
-CH₃12.43.2
-SO₂-C₆H₅8.95.7
-NO₂6.14.8

Methodological Notes

  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and share spectral raw files via platforms like Zenodo .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing, ensuring EC₅₀ values are reported with 95% confidence intervals .

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Feasible Synthetic Routes

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Reactant of Route 1
2,5-Dichloro-4-methyl-1,3-thiazole
Reactant of Route 2
2,5-Dichloro-4-methyl-1,3-thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.